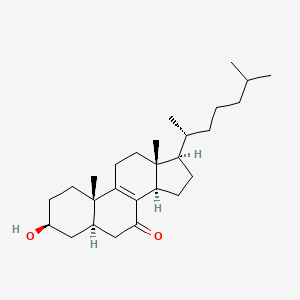

3-Hydroxycholest-8-en-7-one

描述

Overview of Cholestane (B1235564) Derivatives in Biochemical Pathways

Cholestane derivatives are a class of steroids that play crucial roles in a multitude of biochemical pathways. As saturated derivatives of cholesterol, they serve as precursors for a wide range of biologically active metabolites. One of the most significant metabolic fates of cholesterol is its conversion to bile acids in the liver, a process critical for the elimination of cholesterol from the body. diva-portal.org This transformation involves a series of enzymatic reactions, leading to the formation of primary bile acids such as cholic acid and chenodeoxycholic acid. diva-portal.org

Intermediates in these pathways, often hydroxylated derivatives of cholesterol known as oxysterols, are not merely transitory molecules. diva-portal.orgnih.gov Many possess biological activities of their own, acting as signaling molecules and ligands for various receptors. nih.gov For instance, certain cholestane derivatives are involved in the regulation of cholesterol homeostasis and may influence the activity of enzymes central to cholesterol metabolism. diva-portal.org

The metabolism of cholesterol and its derivatives can proceed through different routes. The "neutral pathway" of bile acid synthesis, for example, is initiated by the 7α-hydroxylation of cholesterol. diva-portal.org An intermediate in this pathway, 7α-hydroxy-4-cholesten-3-one, is a precursor for both major primary bile acids in humans. wikipedia.orgresearchgate.net The study of such intermediates is crucial for understanding the regulation of lipid metabolism and its disorders. nih.gov

Structural Characteristics and Nomenclature of Cholestenone Compounds

The nomenclature of steroidal compounds is systematic, reflecting their complex three-dimensional structures. Cholestenone compounds are a subgroup of steroids characterized by a ketone group on the cholestane framework. The term "cholestenone" itself indicates a cholestane skeleton with a double bond ("en") and a ketone ("one"). hmdb.ca The specific locations of these functional groups are designated by numbers corresponding to the carbon atoms of the steroid nucleus.

3-Hydroxycholest-8-en-7-one, also referred to as 3-hydroxy-5alpha-cholest-8-en-7-one, possesses a distinct set of structural features. ontosight.ai Its chemical structure includes a hydroxyl group (-OH) at the third carbon position (C3) and a ketone group (=O) at the seventh carbon position (C7). ontosight.ai A double bond is located between the eighth and ninth carbon atoms (C8-C9). ontosight.ai The "(3β,5α)" designation in its full chemical name, (3beta,5alpha)-3-hydroxycholest-8(14)-en-15-one, specifies the stereochemistry at these positions, which is critical for its biological function. ontosight.aiebi.ac.uk

The general class of cholestenones belongs to the broader category of cholesterols and their derivatives, which are characterized by a 3-hydroxylated cholestane core. hmdb.cafoodb.ca These molecules are typically hydrophobic. hmdb.ca

Rationale for Academic Investigation of this compound

The scientific interest in this compound stems from its potential involvement in significant biological processes. ontosight.ai Research has explored its role as a potential intermediate in metabolic pathways, such as the biosynthesis of bile acids from cholesterol. ontosight.ai Its structure suggests it could be a substrate or product in various enzymatic reactions within steroid metabolism.

Furthermore, there is academic interest in its potential effects on cellular signaling and its possible utility as a biomarker for certain metabolic conditions. ontosight.ai The synthesis and biological evaluation of related compounds, such as 3β-hydroxy-5α-cholest-8-en-11-one, have been pursued to investigate their potential effects, including hypocholesterolemic properties. nih.gov The study of such specific oxysterols contributes to a deeper understanding of cholesterol homeostasis and the broader implications of steroid metabolism. ontosight.ai

Historical Context of Sterol Research Methodologies

The study of sterols has evolved significantly over time, driven by advancements in analytical techniques. Early research in the 20th century relied on methods like melting point determination, color reactions, and optical rotation to characterize these compounds. nih.gov The elucidation of the complex tetracyclic structure of cholesterol was a major scientific challenge, ultimately leading to Nobel Prizes for Heinrich Otto Wieland and Adolf Windaus in the late 1920s.

The mid to late 20th century saw a shift towards more sophisticated techniques, including biomimetic chemistry, tracer studies, and enzymology. nih.gov The development of high-field Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography has been pivotal, allowing for detailed structural determination of sterols and their binding proteins. nih.govcreative-proteomics.comnumberanalytics.com

Modern sterol analysis employs a range of powerful methods. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the separation and quantification of sterols. creative-proteomics.commdpi.com Mass Spectrometry (MS), often coupled with chromatography (LC-MS/MS or GC-MS), provides high sensitivity and specificity for identifying and quantifying sterols, even at low concentrations in complex biological samples. creative-proteomics.combiotage.com These advanced methods have streamlined sterol analysis and are crucial for diagnosing lipid-related disorders. biotage.com More recent developments also include the use of supercritical fluid extraction (SCFE) and microwave-assisted technologies for the efficient extraction and purification of sterols. nih.gov

Structure

3D Structure

属性

CAS 编号 |

69140-15-4 |

|---|---|

分子式 |

C27H44O2 |

分子量 |

400.6 g/mol |

IUPAC 名称 |

(3S,5R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-22,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,26+,27-/m1/s1 |

InChI 键 |

ZKZOFLZBQASYNQ-CWLSSZRFSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2C(=O)CC4C3(CCC(C4)O)C)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2C(=O)CC4C3(CCC(C4)O)C)C |

同义词 |

3-HCEO 3-hydroxy-5 alpha-cholest-8-en-7-one 3-hydroxycholest-8-en-7-one |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for 3 Hydroxycholest 8 En 7 One

De Novo Synthetic Routes to 3-Hydroxycholest-8-en-7-one

Multi-step Chemical Synthesis Protocols

The de novo synthesis of steroids, such as this compound, is a complex process that begins from simple precursors. wikipedia.orglibretexts.org In humans and other animals, the biosynthesis of steroids follows the mevalonate (B85504) pathway, which utilizes acetyl-CoA as the fundamental building block. wikipedia.orglibretexts.org Through a series of enzymatic reactions, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orglibretexts.org These five-carbon units are then sequentially coupled to form larger molecules, ultimately leading to the 30-carbon triterpenoid, squalene (B77637). wikipedia.orglibretexts.org

A key step in steroid synthesis is the cyclization of squalene. Squalene is first epoxidized to form (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase. libretexts.org This epoxide then undergoes a complex and fascinating series of intramolecular cyclizations, catalyzed by oxidosqualene-lanosterol cyclase, to yield lanosterol, the first steroidal precursor. libretexts.org Lanosterol possesses the characteristic four-ring steroid nucleus. wikipedia.orglibretexts.org From lanosterol, a multitude of enzymatic modifications, including demethylations, isomerizations, and oxidations, can lead to the formation of a wide array of different steroids, including cholesterol. libretexts.org While specific multi-step chemical synthesis protocols for this compound starting from simple, non-steroidal precursors are not extensively detailed in the provided results, the general principles of steroid total synthesis would apply. Such a synthesis would be a lengthy and challenging endeavor, requiring precise control over the formation of numerous stereocenters. scribd.comqut.edu.aulibretexts.org

Regioselective and Stereoselective Control in Synthesis

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. masterorganicchemistry.comethz.ch Regioselectivity refers to the preferential reaction at one specific site over other possible sites, while stereoselectivity refers to the preferential formation of one stereoisomer over others. masterorganicchemistry.com

In the context of steroid synthesis, controlling the position of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is crucial for obtaining the desired product with the correct biological activity. researchgate.netgoogle.com For instance, the introduction of the hydroxyl group at the C-3 position and the ketone at the C-7 position, along with the specific stereochemistry at various chiral centers in the cholestane (B1235564) skeleton, requires carefully chosen reagents and reaction conditions. researchgate.netnih.gov

Methods for achieving such control often involve the use of sterically bulky reagents that can only access specific sites, or the use of directing groups that guide a reagent to a particular position. researchgate.net Enzymatic reactions, as seen in biocatalytic cascade processes, can also offer exceptional levels of regio- and stereoselectivity in the synthesis of chiral molecules. nih.gov For example, a dual-enzyme cascade has been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, producing enantiomerically pure 1,2-azidoalcohols. nih.gov While not directly applied to this compound in the provided results, these principles are fundamental to its stereocontrolled synthesis.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield and purity of the target compound. This involves systematically varying parameters such as temperature, reaction time, solvent, and the concentration of reactants and catalysts. For instance, in the allylic oxidation of Δ5-steroids, it was found that the presence of Co(OAc)2 could enhance the catalytic ability of N-hydroxyphthalimide (NHPI), leading to improved yields and shorter reaction times. researchgate.net

Purification techniques are also essential for obtaining a high-purity product. Common methods include:

Recrystallization: This technique relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. qut.edu.au

Chromatography: Techniques like column chromatography are used to separate compounds based on their differential adsorption to a stationary phase. qut.edu.au

Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method. qut.edu.au

Trituration: This involves washing a solid with a solvent in which the desired product is insoluble, but the impurities are soluble. qut.edu.au

The progress of a reaction and the purity of the product are often monitored using techniques like Thin Layer Chromatography (TLC). scribd.com

Conversion and Transformation from Steroidal Precursors

Utilization of Cholesterol-Based Starting Materials

Cholesterol is a readily available and relatively inexpensive steroidal precursor, making it an attractive starting material for the synthesis of other steroids. mdpi.com Its rigid, pre-formed four-ring structure provides a convenient scaffold for modification. mdpi.com Various synthetic strategies have been developed to introduce different functional groups at specific positions on the cholesterol molecule. mdpi.com

For example, the synthesis of various cholesterol derivatives often involves reactions that target the C-3 hydroxyl group or the double bond at the C-5 position. mdpi.com An efficient procedure for the chemical synthesis of 3β-hydroxy-5α-cholest-8-en-7-one has been described, highlighting the conversion from a cholesterol-like precursor. nih.gov

Functional Group Interconversions and Protective Group Strategies (e.g., from acetylated forms)

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In steroid chemistry, this is crucial for introducing desired functionality. libretexts.org For instance, an alcohol can be oxidized to a ketone, or an alkene can be converted to an epoxide.

Protecting groups are often employed in multi-step syntheses to temporarily mask a reactive functional group, preventing it from reacting while another part of the molecule is being modified. qut.edu.au After the desired transformation is complete, the protecting group is removed. Acetyl groups are commonly used to protect hydroxyl groups in steroids. google.comnih.govnih.gov For example, acetylated steroid glycosides can be synthesized, and then the acetyl groups on the sugar moiety can be selectively removed while the acetyl group on the steroid part is retained. nih.gov This selective deprotection is a powerful tool in the synthesis of complex steroidal molecules. nih.gov The acetylation and deacetylation of sterols is a reversible process that can be controlled by specific enzymes. nih.gov

Compound Names Mentioned in this Article

| Compound Name | Systematic Name | Molecular Formula | PubChem CID |

|---|---|---|---|

| This compound | (3S,5S,10S,13R,14R,17R)-3-hydroxy-10,13,17-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one | C27H44O2 | 21121155 nih.gov |

| Cholesterol | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | C27H46O | 5997 |

| Lanosterol | (3S,5R,8R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | C30H50O | 14942 |

| Squalene | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | C30H50 | 638072 |

| Acetyl-CoA | S-[2-(acetylamino)ethyl] ethanethioate | C23H38N7O17P3S | 444493 |

Investigation of Oxidation and Rearrangement Mechanisms

The formation of the α,β-unsaturated ketone system in this compound often involves specific oxidation and rearrangement reactions. A common strategy involves the allylic oxidation of a cholest-8-ene precursor. The mechanism of this oxidation can be complex and may proceed through radical or pericyclic pathways, depending on the reagents used.

For instance, the use of chromium-based reagents can lead to the formation of a 7-keto group through the oxidation of an allylic methylene (B1212753) group. The reaction likely proceeds via an initial formation of a chromate (B82759) ester followed by its decomposition.

Rearrangement reactions are also crucial in the synthesis of these steroidal ketones. For example, the Hock rearrangement, which involves the acid-catalyzed rearrangement of allylic hydroperoxides, can be a key step in forming the 7-oxo functionality from a corresponding hydroperoxide precursor. beilstein-journals.org The Baeyer-Villiger oxidation represents another important rearrangement reaction, where a ketone is converted to an ester or a lactone, a transformation that can be applied to steroidal systems to introduce oxygen atoms at specific positions. beilstein-journals.orgwiley-vch.de The stereochemistry of the starting material and the reaction conditions heavily influence the stereochemical outcome of these rearrangements. thieme-connect.de

Free radical oxidation of cholesterol and its precursors can also lead to a variety of oxysterols, including those with a 7-keto group. nih.gov The reaction with singlet oxygen, for example, can produce hydroperoxy intermediates that can be further transformed into the desired 7-ketone. nih.gov

Preparation of Analogs and Stereoisomers for Research Purposes

The synthesis of analogs and stereoisomers of this compound is essential for understanding its biological function and for developing new therapeutic agents.

Isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools for mechanistic studies and for quantitative analysis using mass spectrometry.

Deuterated Analogs for Mass Spectrometry Internal Standards:

The use of deuterated analogs as internal standards in mass spectrometry (MS) is a well-established technique to improve the accuracy and reproducibility of quantitative analyses. lcms.czscispace.com These labeled compounds have nearly identical chemical and physical properties to their unlabeled counterparts but can be distinguished by their mass-to-charge ratio in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency. scispace.comnih.gov For example, 7α-hydroxy-4-cholesten-3-one-d7 (B1151855) is commercially available and used as an internal standard for the quantification of 7α-hydroxy-4-cholesten-3-one. medchemexpress.com The synthesis of such labeled compounds often involves the use of deuterated reagents, such as lithium aluminum deuteride (B1239839) for the introduction of deuterium at specific positions. arkat-usa.org

The following table provides examples of deuterated sterols used as internal standards:

| Deuterated Compound | Application |

| 7α-hydroxy-4-cholesten-3-one-d7 | Internal standard for quantification of 7α-hydroxy-4-cholesten-3-one by GC- or LC-MS. |

| [²H₇]7-OC | Internal standard for the quantification of 7-oxocholesterol. nih.gov |

| Cholesterol-3,4-¹³C₂ | Used in studies of cholesterol metabolism. xml-journal.net |

Isotopically Labeled Analogs for Mechanistic Studies:

Isotopically labeled analogs are also crucial for elucidating reaction mechanisms. By tracking the position of the isotope throughout a reaction sequence, chemists can gain insights into bond-breaking and bond-forming steps. For instance, the use of deuterium-labeled sterols was instrumental in investigating the stereoelectronic factors controlling the acid-catalyzed enolization of cyclic ketones. arkat-usa.org

Structure-activity relationship (SAR) studies involve synthesizing a series of structural variants of a lead compound and evaluating their biological activity. This systematic approach helps to identify the key structural features required for activity and to optimize the potency and selectivity of the compound. researchgate.netnih.govresearchgate.net

For this compound, SAR studies could involve modifications at various positions of the steroid nucleus and the side chain. For example, the introduction of different functional groups at the 3-position or modifications to the alkyl side chain could significantly impact biological activity. The synthesis of these analogs often requires multi-step synthetic sequences. For instance, the synthesis of a 7α-methyl analog of a related sterol was undertaken to evaluate its effect on HMG-CoA reductase activity. ebi.ac.uk The design of these variants is often guided by computational modeling and docking studies to predict their interaction with biological targets. researchgate.net

The results of SAR studies are critical for the rational design of new and more effective therapeutic agents. rsc.org

Biological Evaluation and Pharmacological Investigations of 3 Hydroxycholest 8 En 7 One

In Vitro Cellular and Biochemical Mechanistic Studies

Direct in vitro studies on the cellular and biochemical mechanisms of 3-Hydroxycholest-8-en-7-one are not present in the available scientific literature. The potential mechanisms can be inferred from studies on analogous oxysterols.

There is no specific data on the effects of this compound on lipid metabolism pathways in cultured cells. However, the broader class of oxysterols is well-known to modulate lipid metabolism. oatext.comwikipedia.orgfrontiersin.org For example, a metabolite of a structurally similar compound, (25R)-3-beta,26-dihydroxy-5-alpha-cholest-8(14)-en-15-one, has been shown to be highly active in suppressing the levels of HMG-CoA reductase in cultured mammalian cells. nih.gov Furthermore, 7α-hydroxycholesterol has been demonstrated to repress HMG-CoA reductase activity in cultured human hepatocytes. physiology.org

The following table summarizes the effects of exogenously added 7α-hydroxycholesterol on HMG-CoA reductase activity in cultured HepG2 cells, illustrating a dose-dependent decrease in enzyme activity.

| Concentration of 7α-hydroxycholesterol (μM) | HMG-CoA Reductase Activity (% of Control) |

| 1 | No significant effect |

| 25 | Decreased |

| 50 | Further decreased |

| Data derived from studies on 7α-hydroxycholesterol, not this compound. physiology.org |

No studies have been published that elucidate the potential receptor interactions and signaling pathway modulations of this compound. Many oxysterols are known to be ligands for nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol, fatty acid, and glucose homeostasis. frontiersin.orgoup.com For instance, 24(S)-hydroxycholesterol can bind to and activate LXRs. frontiersin.org The activation of LXRs leads to the transcriptional regulation of genes involved in cholesterol efflux and metabolism. frontiersin.orgoup.com

Some oxysterols, like 24(S)-hydroxycholesterol, have also been identified as potent allosteric modulators of N-Methyl-D-Aspartate (NMDA) receptors in the brain, suggesting a role in neuronal function. jneurosci.org Additionally, certain oxysterols can activate the pregnane (B1235032) X receptor (PXR). nih.gov Without direct experimental data, it remains speculative whether this compound interacts with these or other receptors.

There is no information available regarding the specific enzymatic transformations or substrate specificity of this compound. The metabolism of oxysterols is complex and involves various cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs).

For example, 7α-hydroxycholesterol is a substrate for HSD3B7, which converts it to 7α-hydroxycholest-4-en-3-one. biorxiv.org This product can then be further metabolized by enzymes like CYP8B1 (7-alpha-hydroxycholest-4-en-3-one 12-alpha-hydroxylase) in the bile acid synthesis pathway. mybiosource.comuniprot.orgwikipedia.org CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, catalyzes the 7α-hydroxylation of cholesterol and can also act on other oxysterols. uniprot.org It is plausible that this compound could be a substrate for similar enzymes, but this has not been experimentally verified.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Hydroxycholest 8 En 7 One

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-Hydroxycholest-8-en-7-one, serving to isolate the compound from interfering substances prior to detection and quantification. The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and whether the analyte is derivatized.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of oxysterols. aston.ac.uk It offers the advantage of operating at low temperatures, which is crucial for analyzing thermally unstable compounds. researchgate.net Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are employed for the separation of this compound and related ketosteroids.

NP-HPLC, often utilizing silica-based columns (e.g., µ-Porasil), is effective for separating oxysterol isomers. aston.ac.uk Mobile phases typically consist of non-polar solvents like hexane (B92381) mixed with a polar modifier such as isopropanol. aston.ac.uk RP-HPLC is also commonly used, particularly when coupled with mass spectrometry for analyzing complex biological samples. aston.ac.uk These systems use a non-polar stationary phase, such as a C18 column, with polar mobile phases like acetonitrile (B52724)/water mixtures. mdpi.com

Detection is frequently accomplished using a UV detector. The α,β-unsaturated ketone structure in this compound allows for specific detection at wavelengths around 233-241 nm.

Table 1: Representative HPLC Conditions for 7-Keto-Oxysterol Analysis

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

|---|---|---|

| Stationary Phase (Column) | µ-Porasil (Silica), 10 µm | C18 (e.g., Xterra® RP18), 5 µm |

| Mobile Phase | Hexane:Isopropanol (e.g., 93:7 v/v) | Acetonitrile/Water gradient |

| Detector | UV (233 nm) | Photodiode Array (PDA) or MS |

| Application Note | Good for isomer separation. | Robust for complex samples, compatible with MS. |

| Reference | aston.ac.uk | mdpi.com |

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful technique for oxysterol analysis, offering high resolution. nih.govtandfonline.com However, due to the low volatility and polar nature of oxysterols like this compound, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds. mdpi.commdpi.com

The most common derivatization method is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govoup.com This process significantly improves the chromatographic behavior of the analyte. mdpi.com

The analysis is performed on capillary columns, with medium polarity phases such as 35%-diphenyl/65%-dimethyl polysiloxane being effective for separating various oxysterol derivatives. nih.gov The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their volatility. mdpi.comnih.gov

Table 2: Typical GC-MS Conditions for Derivatized Oxysterol Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Trimethylsilylation (TMS) with MSTFA or BSTFA |

| Column | Capillary, e.g., DB-35ms (30 m x 0.25 mm x 0.25 µm) |

| Injector | Splitless mode, ~270-290°C |

| Carrier Gas | Helium |

| Oven Program | Initial temp ~150°C, ramped to ~310°C |

| Detector | Mass Spectrometer (Electron Ionization mode) |

| Reference | nih.govnih.gov |

Effective sample preparation is critical for the reliable quantification of oxysterols from biological or food matrices. nih.gov Given the high abundance of cholesterol relative to its oxidation products, a cleanup step is necessary to prevent analytical interference and potential artifactual formation of oxysterols during analysis. nih.gov Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. nih.gov

The procedure typically involves extracting the total lipids from the sample, followed by an SPE cleanup to isolate the oxysterol fraction. nih.gov Unmodified silica (B1680970) gel cartridges are commonly used to separate the more polar oxysterols from the non-polar cholesterol. nih.govresearchgate.net The sample is loaded onto the conditioned cartridge, and a non-polar solvent is used to wash away cholesterol, while the oxysterols are retained. A more polar solvent is then used to elute the target analytes, including this compound. This enrichment step enhances the sensitivity and accuracy of subsequent chromatographic analysis. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Mass Spectrometric Techniques for Identification and Quantification

Mass Spectrometry (MS) is the definitive technique for the structural confirmation and quantification of this compound. It is almost always coupled with a chromatographic separation step (GC or LC).

Electron Ionization (EI) is the most common ionization source used in GC-MS for oxysterol analysis. nih.govnih.gov It is a hard ionization technique that produces extensive and reproducible fragmentation patterns, which act as a "fingerprint" for compound identification. nih.govbeilstein-journals.org

For the TMS derivative of a 7-keto-oxysterol, the mass spectrum will show a molecular ion peak [M]⁺. Characteristic fragmentation includes the loss of a methyl group ([M-15]⁺) from the TMS group or the steroid nucleus, and the loss of trimethylsilanol (B90980) ([M-90]⁺). researchgate.netfu-berlin.de The fragmentation pattern of the steroid ring itself provides further diagnostic ions that are crucial for structural elucidation and distinguishing between isomers. researchgate.netcore.ac.uk Analysis of these fragmentation pathways allows for confident identification of the compound. beilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. aston.ac.uk This combination is particularly powerful for analyzing oxysterols in complex mixtures without the need for derivatization. aston.ac.uk

Due to the relatively non-polar nature of oxysterols, Atmospheric Pressure Chemical Ionization (APCI) is often a more effective ionization source than Electrospray Ionization (ESI). acs.org LC-APCI-MS methods have been successfully developed for the simultaneous quantification of multiple oxysterols. researchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, which is invaluable for accurate quantification in complex biological samples like plasma or tissue homogenates. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the quantification of oxysterols like this compound from complex biological matrices. swan.ac.uknih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Methodologies have been developed for the simultaneous quantification of multiple oxysterols, including 7-ketocholesterol (B24107) (a related compound), in various biological samples such as plasma, cerebrospinal fluid (CSF), and atherosclerotic plaques. swan.ac.uknih.govresearchgate.net These methods often employ a simple protein precipitation step for sample preparation, followed by analysis, which allows for high-throughput screening. nih.govnih.gov The use of a surrogate matrix can be employed to overcome interference from endogenous levels of the analyte. nih.gov

For enhanced accuracy, stable isotope-labeled internal standards are utilized. nih.gov The detection is typically carried out using a tandem mass spectrometer operating in positive ionization mode, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govmdpi.com The high sensitivity of modern LC-MS/MS systems allows for detection limits in the low nanogram per milliliter (ng/mL) range. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Oxysterol Analysis

| Parameter | Description |

| Chromatography | |

| Column | Typically a reversed-phase column, such as a phenyl hexyl column. mdpi.com |

| Mobile Phase | A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid to improve ionization. nih.govmdpi.com |

| Flow Rate | Optimized for the specific column dimensions and separation requirements. |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govmdpi.com |

| Polarity | Positive ion mode is commonly used for oxysterols. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. |

| Internal Standard | Stable isotope-labeled analog of the analyte (e.g., deuterated standard). nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the comprehensive analysis of sterols, often referred to as sterol profiling. Before analysis by GC-MS, sterols like this compound require derivatization to increase their volatility and thermal stability. A common derivatization procedure involves the conversion of hydroxyl groups to trimethylsilyl (TMS) ethers and carbonyl groups to methyloximes. csic.es

The derivatized sample is then injected into the gas chromatograph, where the different sterols are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification and quantification. mdpi.com GC-MS has been instrumental in the analysis of various sterols, including cholesterol precursors, oxysterols, and bile acids.

Detailed fragmentation patterns obtained from the mass spectra are crucial for the structural confirmation of the analytes. researchgate.net The technique has been successfully applied to profile sterols in a variety of biological samples. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for achieving the highest level of accuracy in the absolute quantification of analytes, including this compound. swan.ac.ukepa.gov This technique relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample at the earliest stage of analysis. epa.gov

The fundamental principle of IDMS is that the isotopically labeled internal standard behaves identically to the endogenous analyte during extraction, purification, and ionization. epa.gov By measuring the ratio of the signal from the natural isotope to the labeled isotope using a mass spectrometer, the exact concentration of the analyte in the original sample can be calculated with high precision, typically with a relative standard deviation (RSD) of ≤0.25%. epa.gov A significant advantage of IDMS is that it is not affected by the partial loss of the analyte during sample preparation, as long as the spike and the analyte are in equilibrium. epa.gov

IDMS can be coupled with either GC-MS or LC-MS for the final measurement of the isotope ratios. swan.ac.ukki.se This approach has been successfully used for the absolute quantification of numerous sterols in biological fluids like plasma and CSF. swan.ac.ukdiva-portal.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of this compound, including its stereochemistry. These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex steroids like this compound. uobasrah.edu.iq

¹H NMR (Proton NMR): Provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons are indicative of their electronic environment.

¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms provide insights into the carbon skeleton.

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (¹H-¹H COSY) and between protons and directly attached carbons (¹H-¹³C HSQC). mnstate.eduhmdb.ca These experiments are crucial for assembling the molecular structure by identifying neighboring protons and carbon-proton pairs. iosrjournals.org HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish longer-range correlations between protons and carbons, further aiding in the complete structural assignment. mdpi.com

Published NMR data for related cholestane (B1235564) structures provide a reference for the assignment of signals in the spectra of this compound. nih.govresearchgate.netnih.gov

Table 2: Representative NMR Data for a Related Cholestane Skeleton

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H NMR | ||

| Angular Methyl Protons (C-18, C-19) | 0.6 - 1.3 | Typically appear as sharp singlets. |

| Olefinic Proton | 5.0 - 6.0 | Dependent on the position of the double bond. |

| Proton at C-3 (adjacent to hydroxyl) | 3.5 - 4.5 | Multiplicity depends on stereochemistry. |

| ¹³C NMR | ||

| Carbonyl Carbon (C-7) | > 200 | Characteristic downfield shift for a ketone. |

| Olefinic Carbons (C-8, C-9) | 120 - 170 | Chemical shifts depend on substitution. |

| Carbon bearing Hydroxyl (C-3) | 65 - 75 |

Note: The exact chemical shifts are highly dependent on the specific isomer and the solvent used. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. uobasrah.edu.iqmsu.edu The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds present. msu.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. libretexts.org

Hydroxyl (-OH) Stretch: A broad absorption band typically appears in the region of 3200-3600 cm⁻¹. libretexts.org

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1650-1750 cm⁻¹. The exact position can give clues about the nature of the carbonyl group (e.g., saturated or unsaturated ketone). For an α,β-unsaturated ketone, as in this compound, the peak is typically found at a lower wavenumber (around 1650-1700 cm⁻¹). libretexts.org

C-H Stretches: Absorptions due to C-H stretching in the steroid nucleus and side chain are expected around 2850-3000 cm⁻¹. libretexts.org

The region from 700 to 1400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the specific molecule. libretexts.org

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govwikipedia.org This method requires the molecule to be in a crystalline form. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. nih.gov

By analyzing the intensities and positions of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. nih.gov This map allows for the precise determination of the positions of all atoms in the molecule, the bond lengths, and bond angles. wikipedia.org Consequently, the absolute configuration of all stereocenters in this compound can be unequivocally established. nih.govbeilstein-journals.org This technique has been used to confirm the structures of numerous steroid derivatives. beilstein-journals.orgresearchgate.netmun.ca

Computational Chemistry and Molecular Modeling Studies of 3 Hydroxycholest 8 En 7 One

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.com These simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and interactions with other molecules, such as proteins. ebsco.complos.org

For 3-Hydroxycholest-8-en-7-one, MD simulations can elucidate its conformational landscape. The flexibility of the cholestane (B1235564) skeleton and the orientation of the hydroxyl and keto groups are critical for its biological function. Conformational analysis through MD can reveal the most stable three-dimensional structures of the molecule and the energy barriers between different conformations. This information is crucial for understanding how the molecule might fit into the binding pocket of a target protein.

The interaction between a ligand like this compound and its protein target is a dynamic process. mdpi.comwikipedia.org MD simulations can model the binding process, revealing the key amino acid residues involved in the interaction and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions. plos.org For instance, the 3β-hydroxyl group and the 7-keto group are likely to form specific hydrogen bonds with polar residues in a binding pocket, while the hydrophobic steroid backbone would favor interactions with nonpolar residues. nih.gov Understanding these interactions is fundamental to explaining the molecule's biological activity and for the rational design of new, more potent analogs. plos.org

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated conformations and interaction energies. |

| Solvent Model | Explicit or implicit representation of the solvent (usually water) in the simulation. | Crucial for accurately modeling hydrophobic effects and hydrogen bonding with the solvent. |

| Simulation Time | The length of the simulated time period. | Must be long enough to sample all relevant conformational states and binding events. |

| Temperature and Pressure | Controlled parameters to mimic physiological conditions. | Ensures the simulation reflects the behavior of the molecule in a biological environment. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. rsc.org These calculations can be used to predict a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity. rsc.org

For this compound, understanding its electronic structure is key to predicting its chemical behavior. wikipedia.org The presence of the carbonyl group at C-7 and the double bond at C-8 creates a conjugated system that influences the electron distribution across the B-ring of the steroid. Quantum chemical calculations can precisely map the electron density, highlighting regions that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will interact with other molecules, including potential protein targets.

Furthermore, quantum chemical methods can be used to predict the reactivity of this compound. By calculating the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack. acs.org This can help in understanding its metabolic pathways and potential for chemical modification.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Non-zero, with a significant contribution from the C=O and O-H groups. | Influences the molecule's solubility and its ability to interact with polar environments. |

| HOMO-LUMO Gap | Moderate, indicating a balance between stability and reactivity. | A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Negative potential around the oxygen atoms of the hydroxyl and keto groups; positive potential around the hydroxyl proton. | Indicates the preferred sites for electrostatic interactions and hydrogen bonding. |

In Silico Prediction of Biological Activity and Target Binding

In silico methods for predicting biological activity and identifying potential protein targets have become a cornerstone of modern drug discovery. researchgate.netnih.gov These computational techniques use the chemical structure of a molecule to forecast its pharmacological effects, potential toxicities, and binding affinity to specific proteins. nih.govway2drug.com

For this compound, these predictive models can screen large databases of proteins to identify potential binding partners. nih.gov Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the molecule's structure, suggesting potential therapeutic applications. way2drug.comscienceopen.com These predictions are based on the analysis of structure-activity relationships for a vast number of known biologically active compounds. way2drug.com

Target binding prediction algorithms, on the other hand, attempt to dock the molecule into the three-dimensional structures of known proteins. nih.govbiorxiv.org These methods calculate a binding score that estimates the affinity of the molecule for the protein's binding site. vietnamjournal.ru Such predictions can help to prioritize experimental studies and provide a structural hypothesis for the molecule's mechanism of action. nih.gov For example, the structural similarities of this compound to cholesterol and other oxysterols suggest that it may interact with proteins involved in cholesterol metabolism and transport. nih.gov

Table 3: Example of In Silico Predictions for this compound

| Prediction Type | Predicted Activity/Target | Confidence Level | Basis of Prediction |

| Biological Activity | Antineoplastic, Cholesterol metabolism regulator | Probable (Pa > 0.5) | Based on structural similarity to known anticancer agents and oxysterols. |

| Potential Target | HMG-CoA Reductase, Cytochrome P450 enzymes | High | Docking simulations show favorable binding energies and interactions. |

| Toxicity | Potential for hepatotoxicity | Moderate | Based on predictions from toxicity prediction software. nih.gov |

Cheminformatics and Data Mining for Sterol Research

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information science to analyze and organize chemical data. drugdesign.orgmewburn.com In the context of sterol research, cheminformatics and data mining play a crucial role in managing the vast and complex datasets generated from both experimental and computational studies. mdpi.comacs.org

Researchers can utilize cheminformatics tools to build and search databases of sterol structures and their associated biological activities. universiteitleiden.nl This allows for the identification of structure-activity relationships (SAR) across large sets of compounds. For example, by analyzing a database of cholestane derivatives, one could identify the structural features that are most important for a particular biological effect.

Data mining techniques can be applied to large datasets of sterol-related information, including genomic, proteomic, and metabolomic data. This can help to uncover novel relationships between specific sterols and biological pathways or disease states. For instance, data mining could reveal a correlation between the levels of this compound and the expression of genes involved in lipid metabolism. These insights can generate new hypotheses for further experimental investigation. acs.org

Table 4: Applications of Cheminformatics and Data Mining in Sterol Research

| Application | Description | Example for this compound |

| Database Management | Curation and organization of structural and biological data for sterols. | A database entry for this compound would include its structure, spectral data, and known biological activities. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Analysis | Identifying correlations between chemical structure and biological activity. | Analyzing a set of related cholest-8-en-7-one derivatives to determine the effect of substitutions on activity. |

| Virtual Screening | Computationally screening large libraries of compounds for potential activity against a specific target. | Screening a virtual library of sterols for their potential to bind to a specific enzyme. |

| Predictive Modeling | Developing quantitative structure-activity relationship (QSAR) models to predict the activity of new compounds. | Creating a QSAR model to predict the hypocholesterolemic activity of novel analogs of this compound. nih.gov |

Future Research Directions and Translational Perspectives for 3 Hydroxycholest 8 En 7 One

Elucidation of Broader Biological Roles in Sterol Homeostasis

Sterols are fundamental for a vast array of biological processes that are essential for survival and reproduction. nih.gov Oxysterols, which are oxygenated derivatives of cholesterol, are critical signaling molecules that regulate metabolism, development, and homeostasis. nih.gov Research has indicated that 3-Hydroxycholest-8-en-7-one may serve as an intermediate in the biosynthesis of bile acids from cholesterol and could play a role in the broader metabolism of steroids and the regulation of cholesterol homeostasis. ontosight.ai

Future research will likely focus on delineating the specific enzymatic pathways that produce and metabolize this compound. Identifying the cytochrome P450 enzymes responsible for its formation and subsequent conversion will be a critical step. For instance, enzymes like cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, are known to act on cholesterol and other sterols. wikipedia.orguniprot.org Investigating the interaction of this compound with such enzymes will be crucial.

Furthermore, its role as a potential ligand for nuclear receptors that govern lipid metabolism, such as Liver X Receptors (LXRs), warrants in-depth investigation. LXRs are activated by certain oxysterols and play a pivotal role in controlling the transcription of genes involved in cholesterol transport, storage, and removal. nih.gov Determining the binding affinity and activation potential of this compound for these receptors will clarify its position in the intricate network of sterol signaling.

Development of Advanced Synthetic Methodologies

The availability of pure this compound is essential for detailed biological studies. While efficient chemical synthesis procedures for this compound have been described, the development of more advanced and versatile synthetic methodologies remains a key objective. nih.gov Future synthetic strategies will likely focus on improving yield, stereoselectivity, and the introduction of isotopic labels for use in metabolic tracing studies.

Recent advances in steroid chemistry, such as the use of novel catalytic systems and enzymatic synthesis, offer promising avenues. nih.gov Biocatalysis, employing specific enzymes to perform regio- and stereoselective oxidations of the cholesterol backbone, could provide a more environmentally friendly and efficient alternative to traditional chemical methods. The development of chemoenzymatic strategies, combining the strengths of both chemical and biological catalysis, may also lead to more robust and scalable production of this and related oxysterols.

| Methodology | Description | Potential Advantages |

|---|---|---|

| Stereoselective Catalysis | Utilization of chiral catalysts to control the stereochemistry at the 3- and 5-positions of the steroid nucleus. | High purity of specific stereoisomers, crucial for biological activity studies. |

| Biocatalysis | Use of isolated enzymes or whole-cell systems (e.g., engineered microorganisms) to perform specific oxidation steps. | High selectivity, milder reaction conditions, and reduced environmental impact. |

| Flow Chemistry | Performing synthetic reactions in a continuous flow system rather than in a batch reactor. | Improved reaction control, enhanced safety, and potential for easier scale-up. |

| Isotopic Labeling Synthesis | Incorporation of stable isotopes (e.g., 2H, 13C) at specific positions within the molecule. | Enables quantitative analysis by mass spectrometry and tracing of metabolic pathways. |

Refinement of Analytical Detection and Quantification Techniques

Accurate and sensitive detection and quantification of this compound in complex biological matrices are paramount for understanding its physiological and pathological relevance. Current methodologies for oxysterol analysis heavily rely on mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). wikipedia.orgnih.gov

Future efforts will likely focus on enhancing the sensitivity and throughput of these methods. The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods will enable the detection of very low concentrations of the compound in plasma and tissues. nih.govsigmaaldrich.com The use of stable isotope-labeled internal standards, such as deuterium-labeled 7α-hydroxy-4-cholesten-3-one-d7 (B1151855), is crucial for accurate quantification by stable isotope dilution mass spectrometry. caymanchem.com

Moreover, the development of targeted analytical panels that can simultaneously quantify a broad range of oxysterols, including this compound, will be instrumental in obtaining a comprehensive picture of sterol metabolism in various physiological and disease states. nih.gov

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. wikipedia.org Requires derivatization of the sterol. | Quantification of sterols and oxysterols in various biological samples. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds in the liquid phase coupled to highly sensitive and specific mass spectrometric detection. wikipedia.orgsigmaaldrich.com | Considered the gold standard for the quantification of oxysterols due to its high sensitivity and specificity. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds and elucidation of their elemental composition. researchgate.net | Discovery of novel oxysterol metabolites and confirmation of compound identity. |

| Immunoassays | Use of antibodies to detect and quantify specific molecules. | Potential for high-throughput screening, though may be limited by antibody specificity for closely related sterols. |

Integration with Omics Technologies for Systems Biology Approaches

To fully comprehend the biological significance of this compound, a systems-level perspective is required. nih.gov The integration of data from various "omics" platforms, such as metabolomics and lipidomics, offers a powerful approach to place this single compound within the broader context of cellular and organismal metabolism. bioaster.orgresearchgate.net

By combining these omics datasets with transcriptomic and proteomic data, researchers can construct comprehensive models of the metabolic networks in which this compound participates. uninet.edu This systems biology approach will be instrumental in identifying novel functions, regulatory mechanisms, and potential biomarkers associated with this compound in health and disease. frontiersin.org

| Omics Field | Focus of Study | Potential Insights |

|---|---|---|

| Metabolomics | Global analysis of small molecule metabolites. creative-proteomics.com | Identification of metabolic pathways affected by this compound and its correlation with other metabolites. |

| Lipidomics | Comprehensive analysis of the lipid profile. mdpi.com | Understanding the impact of this compound on membrane composition and lipid signaling. |

| Transcriptomics | Analysis of the complete set of RNA transcripts. | Identification of genes whose expression is regulated by this compound, particularly those involved in sterol metabolism. |

| Proteomics | Large-scale study of proteins. | Identification of proteins that interact with this compound or whose expression levels are altered in its presence. |

常见问题

Basic: What are the recommended protocols for synthesizing 3-Hydroxycholest-8-en-7-one, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves oxidation of cholesterol derivatives or enzymatic modification of sterol precursors. Key steps include:

- Oxidation Control : Use controlled conditions (e.g., Jones reagent or microbial oxidation) to prevent over-oxidation of the sterol backbone .

- Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Validate purity via HPLC (>95% purity threshold) and NMR to confirm absence of Δ⁷-isomers, a common byproduct .

- Data Reporting : Include retention factors (Rf), melting points, and spectral data (IR, MS, ¹H/¹³C NMR) in supplementary materials for reproducibility .

Basic: How should researchers characterize the spectroscopic properties of this compound to distinguish it from structural analogs?

Methodological Answer:

- NMR Analysis : Focus on diagnostic signals:

- ¹H NMR: Look for a deshielded hydroxyl proton (δ 3.5–4.0 ppm) and olefinic protons (δ 5.2–5.4 ppm for Δ⁸-double bond).

- ¹³C NMR: Confirm the ketone at C7 (δ ~210 ppm) and hydroxylated C3 (δ ~70 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 401.3, with fragmentation peaks at m/z 383.3 (loss of H₂O) and 255.1 (side-chain cleavage) .

- Contradiction Resolution : If IR shows unexpected carbonyl stretches, re-examine oxidation conditions for potential Δ⁷-ketone contamination .

Advanced: How can conflicting data on the biological activity of this compound in lipid metabolism studies be resolved?

Methodological Answer:

- Experimental Design :

- Data Analysis :

- Mechanistic Follow-Up : Combine knockdown (e.g., siRNA of LXRα) with activity assays to confirm receptor-specific pathways .

Advanced: What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity of this compound in cancer cell lines?

Methodological Answer:

- Model Selection :

- Data Validation :

- Replicate experiments ≥3 times; report SEM.

- Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only) to normalize plate-to-plate variability .

- Supplementary Tables : Provide raw viability data (e.g., % inhibition at 24/48/72h) in machine-readable formats (CSV/Excel) .

Advanced: How can researchers address discrepancies in the reported enzymatic targets of this compound across in vitro and in vivo models?

Methodological Answer:

- Hypothesis Testing :

- Data Integration :

- Contradiction Mitigation : Reconcile interspecies differences (e.g., murine vs. human CYP isoforms) via homology modeling .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements :

- Nitrile gloves (tested for chemical permeation resistance; ASTM D6978 standard) and sealed goggles .

- Lab coats with chemical-resistant sleeves .

- Waste Disposal :

- Degrade excess compound via alkaline hydrolysis (1M NaOH, 60°C, 24h) before disposal .

- Spill Management :

- Absorb with vermiculite, place in sealed containers, and label as "sterol derivative waste" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。